methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate
Overview
Description
Methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate is a useful research compound. Its molecular formula is C16H15N3O2 and its molecular weight is 281.31 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of Methyl 4-{[(2H-Indazol-6-yl)amino]methyl}benzoate is the vascular endothelial growth factor receptor (VEGF) signaling pathway . This pathway plays a crucial role in angiogenesis, the process of new blood vessel formation, which is essential for the growth and spread of cancer cells .
Mode of Action
this compound acts by inhibiting the VEGF signaling pathway . By blocking this pathway, the compound prevents the formation of new blood vessels, thereby inhibiting the growth and spread of cancer cells .
Biochemical Pathways
The compound affects the biochemical pathway of angiogenesis, primarily mediated by the VEGF signaling pathway . The downstream effects of this inhibition include reduced blood supply to the tumor, leading to slowed tumor growth and potentially causing tumor shrinkage .
Pharmacokinetics
The compound’s solubility and stability, which can influence its bioavailability and pharmacokinetics, may be inferred from the properties of similar indazole-containing compounds .
Result of Action
The inhibition of the VEGF signaling pathway by this compound leads to a decrease in angiogenesis . This results in a reduced blood supply to the tumor, which can slow down tumor growth and potentially lead to tumor shrinkage .
Biological Activity
Methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate is a compound belonging to the indazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties, supported by relevant data tables and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a benzoate moiety linked to an indazole derivative, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have shown that indazole derivatives exhibit significant antimicrobial properties. This compound was evaluated against various pathogens, including protozoa and fungi.
Table 1: Antimicrobial Activity of Indazole Derivatives
Compound | Pathogen | IC50 (µM) | Reference Drug | Relative Activity |
---|---|---|---|---|
18 | Giardia intestinalis | <1 | Metronidazole | 12.8 times more active |
23 | Candida albicans | <1 | Fluconazole | Higher than reference |
16 | Entamoeba histolytica | <1 | Metronidazole | Significant activity |
18 | Candida glabrata | <1 | Fluconazole | Significant activity |
The data indicates that compounds derived from the indazole scaffold, particularly this compound, show potent antiprotozoal and anticandidal activities, often surpassing the efficacy of traditional treatments like metronidazole and fluconazole .
Anti-inflammatory Properties
In addition to antimicrobial effects, this compound has been investigated for its anti-inflammatory potential. The compound demonstrated inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme associated with inflammatory processes.
Table 2: COX-2 Inhibition by Indazole Derivatives
Compound | COX-2 Inhibition (IC50 µM) |
---|---|
18 | 10 |
21 | 10 |
23 | 10 |
The results suggest that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions where inflammation is a key component .
Cytotoxicity Studies
Cytotoxicity assays were performed to evaluate the safety profile of this compound in human cell lines. The findings indicated low cytotoxicity at concentrations up to 10 µM.
Table 3: Cytotoxicity Assays
Compound | Cell Line | IC50 (µM) |
---|---|---|
16 | HaCaT (keratinocytes) | >90 |
16 | HeLa (cervical cancer) | >125 |
These results highlight that while exhibiting significant biological activity against pathogens, the compound maintains a favorable safety profile with high selectivity for target organisms over human cells .
Case Studies
In a recent study involving various indazole derivatives, this compound was part of a series that showed promising results in treating infections caused by Giardia intestinalis, Entamoeba histolytica, and Candida albicans. The study emphasized the need for further exploration into the mechanisms of action of these compounds, particularly their selective toxicity towards pathogens compared to human cells .
Properties
IUPAC Name |
methyl 4-[(1H-indazol-6-ylamino)methyl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-21-16(20)12-4-2-11(3-5-12)9-17-14-7-6-13-10-18-19-15(13)8-14/h2-8,10,17H,9H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRXMDDXUACNIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNC2=CC3=C(C=C2)C=NN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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